Cas no 672310-22-4 (2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester)

2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate
- 2-HYDROXY-4-ISOPROPYL-3-QUINOLINE CARBOXYLIC ACID METHYL ESTER
- 2-HYDROXY-4-ISOPROPYL-QUINOLINE-3-CARBOXYLIC ACIDMETHYL ESTER
- 2-hydroxy-4-isopropylquinoline-3-carboxylic acid methyl ester
- AC1MC04V
- methyl 2-hydroxy-4-isopropylquinoline-3-carboxylate
- PubChem6088
- 672310-22-4
- CS-0171934
- AKOS015897069
- DTXSID60374739
- methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate
- 2-hydroxy-4-isopropylquinoline-3-carboxylic acidmethyl ester
- 2-{[(5-Dimethylamino)methylfuryl]thio}ethylamine
- AS-38893
- 2-Hydroxy-4-isopropyl-quinoline-3-carboxylic acid methyl ester
- methyl 2-hydroxy-4-isopropylquinoline-3-carboxylate;2-HYDROXY-4-ISOPROPYL-3-QUINOLINE CARBOXYLIC ACID METHYL ESTER
- MFCD00798202
- Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate
- Methyl2-hydroxy-4-isopropylquinoline-3-carboxylate
- SB69385
- FT-0658200
- Methyl2-hydroxy-4-isopropyl-3-quinolinecarboxylate
- METHYL 4-ISOPROPYL-2-OXO-1H-QUINOLINE-3-CARBOXYLATE
- 2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester
-
- MDL: MFCD00798202
- インチ: InChI=1S/C14H15NO3/c1-8(2)11-9-6-4-5-7-10(9)15-13(16)12(11)14(17)18-3/h4-8H,1-3H3,(H,15,16)
- InChIKey: YDAHFRNLBTZUBN-UHFFFAOYSA-N
- SMILES: CC(C)C1=C(C(=NC2=CC=CC=C21)O)C(=O)OC
計算された属性
- 精确分子量: 245.10525
- 同位素质量: 245.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
- XLogP3: 2.1
じっけんとくせい
- 密度みつど: 1.18
- Boiling Point: 425.3°C at 760 mmHg
- フラッシュポイント: 211°C
- Refractive Index: 1.551
- PSA: 59.42
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Room temperature
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB169541-1 g |
2-Hydroxy-4-isopropyl-3-quinoline carboxylic acid methyl ester; 97% |
672310-22-4 | 1g |
€215.10 | 2022-06-11 | ||
TRC | H900255-100mg |
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester |
672310-22-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D505145-1g |
Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate |
672310-22-4 | 97% | 1g |
$515 | 2023-09-03 | |
Fluorochem | 011767-25g |
2-Hydroxy-4-isopropyl-3-quinoline carboxylic acidmethyl ester |
672310-22-4 | 95% | 25g |
£1580.00 | 2022-03-01 | |
Fluorochem | 011767-1g |
2-Hydroxy-4-isopropyl-3-quinoline carboxylic acidmethyl ester |
672310-22-4 | 95% | 1g |
£121.00 | 2022-03-01 | |
TRC | H900255-50mg |
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester |
672310-22-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
Alichem | A189008057-5g |
Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate |
672310-22-4 | 95% | 5g |
$405.01 | 2023-09-01 | |
Alichem | A189008057-25g |
Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate |
672310-22-4 | 95% | 25g |
$1375.92 | 2023-09-01 | |
Chemenu | CM145085-25g |
2-HYDROXY-4-ISOPROPYL-3-QUINOLINE CARBOXYLIC ACID METHYL ESTER |
672310-22-4 | 95% | 25g |
$1313 | 2021-08-05 | |
AstaTech | 68821-25/G |
2-HYDROXY-4-ISOPROPYL-3-QUINOLINE CARBOXYLIC ACID METHYL ESTER |
672310-22-4 | 97% | 25g |
$1404 | 2023-09-16 |
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Esterに関する追加情報
Introduction to 2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester (CAS No: 672310-22-4)
2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester, identified by its CAS number 672310-22-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a hydroxyl group, an isopropyl substituent, and a carboxylic acid methyl ester moiety, contribute to its unique chemical properties and potential therapeutic applications.
The< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester molecule has garnered attention due to its potential role in various biochemical pathways. Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. The hydroxyl group in this compound can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many pharmacological compounds. Additionally, the isopropyl substituent may influence the metabolic stability and pharmacokinetic properties of the molecule.
One of the most compelling aspects of this compound is its potential application in the treatment of infectious diseases. Quinoline derivatives have a long history of use in antimicrobial and antimalarial therapies. The< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester structure shares similarities with well-known antimalarial drugs such as chloroquine and quinine, suggesting that it may exhibit similar biological activities. Furthermore, recent advancements in drug design have led to the development of quinoline derivatives with enhanced efficacy and reduced side effects.
In addition to its antimicrobial properties, this compound has shown promise in other therapeutic areas. Research indicates that quinoline derivatives can modulate various cellular processes, including inflammation and oxidative stress. The< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester molecule may interact with specific enzymes and receptors involved in these pathways, potentially leading to novel therapeutic strategies for chronic diseases such as cancer and neurodegenerative disorders.
The synthesis of< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxyl group, isopropyl substituent, and carboxylic acid methyl ester moiety must be carefully orchestrated to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
The pharmacological evaluation of< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the growth of certain pathogens, including bacteria and parasites. Additionally, preclinical trials have shown promising results in animal models for various diseases. These findings suggest that this compound may have significant therapeutic potential and could be developed into a new generation of drugs.
The future direction of research on< strong>2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester includes further exploration of its mechanism of action and optimization for clinical use. Computational modeling techniques can help predict how this molecule interacts with biological targets, providing insights into its potential therapeutic effects. Additionally, combination therapies involving this compound with other drugs may enhance treatment outcomes by targeting multiple disease pathways simultaneously.
In conclusion, 2-Hydroxy-4-isopropyl-3-quinoline Carboxylic Acid Methyl Ester (CAS No: 672310-22-4) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this one will play a crucial role in addressing complex diseases and improving patient care.
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